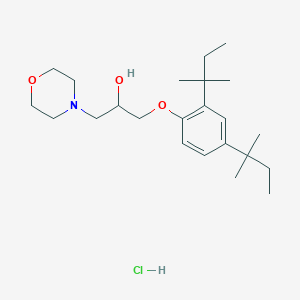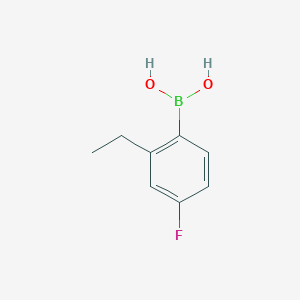
Boronic acid, B-(2-ethyl-4-fluorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Boronic acid, B-(2-ethyl-4-fluorophenyl)-” is a type of organoborane compound . Boronic acids and their derivatives are used in a variety of chemical reactions, including cross-coupling reactions, catalysis, and in the creation of polymers and optoelectronics materials .
Synthesis Analysis
The synthesis of borinic acids, a subclass of organoborane compounds, relies on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
Chemical Reactions Analysis
Boronic acids are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
科学的研究の応用
Synthesis and Structural Analysis
- Boronic acids, including derivatives like B-(2-ethyl-4-fluorophenyl)-boronic acid, are integral in the synthesis of biologically active compounds and pharmaceutical agents. For example, amino-3-fluorophenyl boronic acid has been synthesized from 4-bromo-2-fluoroaniline and used in constructing glucose sensing materials (Das et al., 2003).
- These acids are also used in Suzuki cross-coupling reactions, Petasis reactions, asymmetric synthesis of amino acids, and as reagents in organic synthesis (E. Tyrrell & P. Brookes, 2003).
Biomedical and Analytical Applications
- Boronic acid polymers have applications in treating various conditions like HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them valuable in biomedical applications (Cambre & Sumerlin, 2011).
- Boronic acids are crucial in sensing applications due to their interaction with diols and Lewis bases like fluoride or cyanide anions, leading to usage in biological labeling, protein manipulation, and therapeutic development (Lacina, Skládal, & James, 2014).
Imaging and Sensing Technologies
- They have been used in imaging techniques, such as in the case of [18F]FPBA (4-fluorophenylboronic acid), a derivative used for imaging boron in maize, demonstrating its potential in studying plant biology (Housh et al., 2020).
- Boronic acid derivatives like 4-4'-disubstituted biphenyl boronic acids are used in fluorescent chemosensors for distinguishing carbohydrates based on their binding to boron as diols or triols (Oesch & Luedtke, 2015).
Agricultural and Environmental Applications
- Boronic acids are also used in environmental sensing and agricultural applications, such as in the development of sensors for selective sugar recognition in water (Tong et al., 2001).
Safety and Hazards
将来の方向性
Boronic acids and their derivatives have a wide range of applications in modern organic chemistry, including the construction of carbon–carbon or carbon–heteroatom bonds, catalysis, materials science, biology, imaging, etc . Future research may focus on developing new synthetic methods and exploring novel applications of these compounds.
作用機序
Target of Action
The primary target of Boronic Acid, B-(2-ethyl-4-fluorophenyl)-, also known as (2-ethyl-4-fluorophenyl)boronic acid, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two main processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds, which can have significant downstream effects in various biochemical pathways.
Pharmacokinetics
It’s known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a variety of complex organic compounds, including biologically active terphenyls .
Action Environment
The action of Boronic Acid, B-(2-ethyl-4-fluorophenyl)- is influenced by various environmental factors. For instance, the presence of ethers can catalyse the reaction . Additionally, the compound’s action can be influenced by the concentration of the active boronic acid in the reaction environment .
特性
IUPAC Name |
(2-ethyl-4-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5,11-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFCZWRFHVRVLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1446716-65-9 |
Source


|
| Record name | (2-ethyl-4-fluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

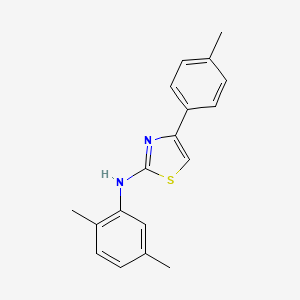
![N-(3-fluorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450763.png)
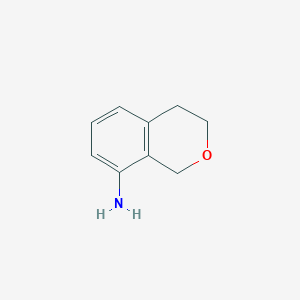
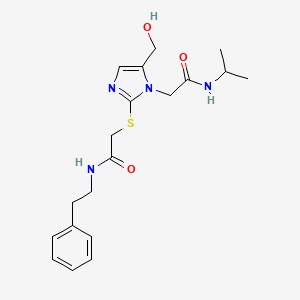
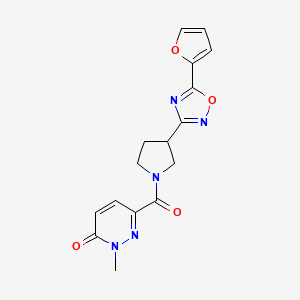
![1-(isobutylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2450770.png)
![ethyl 2-cyano-2-[1-methyl-4(1H)-pyrimidinyliden]acetate](/img/structure/B2450772.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2450773.png)
![7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2450774.png)
![1-{4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl}-2-[4-(tert-butyl)phenoxy] ethan-1-one](/img/structure/B2450776.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2450777.png)
![4-(2-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2450779.png)
![6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2450780.png)
